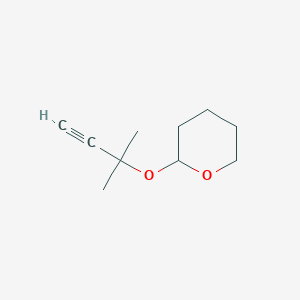

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Description

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is a specialized protective group used in organic synthesis to shield hydroxyl (-OH) functionalities during multi-step reactions. Its structure combines a tetrahydropyranyl (THP) ether moiety with a propargyl alcohol derivative (2-methyl-3-butyn-2-ol). The THP group is introduced via acid-catalyzed acetal formation, typically using reagents like pyridinium p-toluenesulfonate (PPTS) or toluenesulfonic acid (TsOH) . The alkyne (butynyl) component introduces steric and electronic effects that influence reactivity, making this compound particularly useful in reactions requiring selective deprotection under mild acidic conditions.

Propriétés

IUPAC Name |

2-(2-methylbut-3-yn-2-yloxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDREIWJWDVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400652 | |

| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27943-46-0 | |

| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Protection of 2-Methyl-3-butyn-2-ol with Dihydropyran

The most direct and widely used preparation involves the acid-catalyzed reaction of 2-methyl-3-butyn-2-ol with 3,4-dihydro-2H-pyran (dihydropyran, DHP) to form the THP ether:

- Reaction:

2-methyl-3-butyn-2-ol + dihydropyran → 2-methyl-3-butyn-2-yl 2-tetrahydropyranyl ether - Catalyst: Acid catalyst (commonly p-toluenesulfonic acid or other mild acids)

- Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)

- Conditions: Room temperature to mild heating, under inert atmosphere to avoid side reactions

- Mechanism: The acid protonates the dihydropyran, making it electrophilic; the alcohol attacks to form the THP ether protecting group.

Industrial Scale Adaptations

On an industrial scale, the reaction is optimized for yield and purity by:

- Using controlled acid catalyst concentrations to avoid overreaction

- Employing continuous flow reactors or stirred tank reactors for better mixing

- Purification through high-performance liquid chromatography (HPLC) or distillation under reduced pressure to isolate pure product.

Preparation of the Key Starting Material: 2-Methyl-3-butyn-2-ol

Since 2-methyl-3-butyn-2-ol is the precursor alcohol, its preparation is crucial:

Ethynylation of Acetone

- Process: Reaction of acetylene with acetone in the presence of potassium hydroxide catalyst in liquefied ammonia solvent

- Conditions:

- Temperature: 30-55 °C

- Pressure: 1.5-2.8 MPa (acetylene and ammonia)

- Reaction time: 1.0-3.2 hours

- Outcome: Formation of 2-methyl-3-butyn-2-ol with byproducts including water and potassium salts

- Separation: Flash distillation and extraction to isolate the alcohol.

Alternative Synthetic Routes

- Coupling of carbonyl compounds with alkynes under basic catalysis (e.g., potassium tert-butoxide) in solvents like dimethyl sulfoxide (DMSO) to form tertiary alkynols, including 2-methyl-3-butyn-2-ol.

Detailed Reaction Conditions and Yields

Purification Techniques

- Distillation under reduced pressure: To separate the product from unreacted starting materials and side products, especially due to the relatively low boiling point of the ether (90-92 °C at 17 Torr).

- Chromatography: HPLC or column chromatography is used in research or industrial settings to achieve high purity.

- Extraction and washing: Organic solvents such as ether and dichloromethane are used to extract and purify the compound from aqueous layers after reaction quenching.

Research Findings and Notes on Preparation

- The acid-catalyzed protection of 2-methyl-3-butyn-2-ol with dihydropyran is a well-established method, providing high yields and mild reaction conditions suitable for sensitive functional groups.

- The ethynylation process for preparing the alcohol precursor is industrially scalable but requires careful control of pressure and temperature to optimize yield and minimize side reactions.

- Alternative base-catalyzed coupling reactions provide routes to related alkynols but generally require longer reaction times and careful purification.

- The compound’s stability and reactivity as a protecting group depend on the purity and integrity of the THP ether formed, necessitating rigorous purification.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Catalyst | Conditions | Yield | Scale |

|---|---|---|---|---|---|---|

| Synthesis of 2-methyl-3-butyn-2-ol | Ethynylation of acetone | Acetylene, acetone | KOH | 30-55 °C, 1.5-2.8 MPa | >50% | Industrial |

| Protection of alcohol | Acid-catalyzed reaction with dihydropyran | 2-Methyl-3-butyn-2-ol, dihydropyran | Acid (p-TsOH) | 20-40 °C, inert atmosphere | 85-95% | Lab and Industrial |

| Alternative alkynol synthesis | Base-catalyzed coupling | Carbonyl compounds, alkynes | Potassium tert-butoxide | 20-25 °C, N2 atmosphere | 53-62% | Lab scale |

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Synthesis Overview

- Alkyne Formation : Utilizing acetylene derivatives.

- Etherification : Reacting with tetrahydropyran to form the ether bond.

- Catalysts : Acid catalysts such as camphorsulfonic acid are often employed to facilitate the reaction.

Organic Synthesis

The primary application of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether lies in its role as a protecting group for alcohols in organic synthesis. This allows chemists to selectively manipulate other functional groups without affecting the protected alcohol.

Biochemical Applications

The compound has been utilized in the synthesis of biologically active molecules, serving as a reagent in various biochemical assays. Its ability to protect alcohols makes it particularly useful in complex synthetic pathways leading to pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is involved in developing drug delivery systems and synthesizing pharmaceutical agents. Preliminary studies indicate potential anticancer activity, suggesting that derivatives of this compound may exhibit selective cytotoxic effects against cancer cell lines.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials, leveraging its unique chemical properties.

Case Study 1: Hydrogenation Reactions

A study explored the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst, revealing insights into its reaction kinetics and selectivity towards desired products like 2-methyl-3-buten-2-ol. The findings indicated that this catalyst exhibited higher selectivity compared to traditional catalysts under similar conditions, showcasing the compound's utility in fine chemical synthesis.

Case Study 2: Bioconjugation Strategies

Research on bioconjugates has investigated synthesizing steroid-porphyrin conjugates for targeted delivery in breast cancer therapy. The incorporation of tetrahydropyranyl ethers into these conjugates has been shown to enhance their stability and efficacy, indicating promising avenues for further exploration with compounds like this one.

Research into the biological activity of this compound is emerging, with studies suggesting potential applications in:

- Anticancer Activity : Compounds similar to this may exhibit selective cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Investigations into enzyme interactions suggest potential roles as inhibitors in metabolic pathways relevant to diseases like cancer.

- Photodynamic Therapy (PDT) : The structural characteristics may allow for conjugation with photosensitizers for enhanced targeting of tumor cells while minimizing damage to surrounding healthy tissues.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl (THP) group can be easily attached to and removed from alcohols under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Protective Groups

Table 1: Comparison of Protective Groups for Alcohols

Functional and Reactivity Differences

THP vs. SEM Ethers :

- Formation : THP ethers require acidic conditions (e.g., PPTS), while SEM ethers demand basic environments (NaH) with iodide additives to activate alkylation .

- Stability : THP ethers are less stable under acidic conditions compared to SEM ethers, which tolerate mild acids but require stronger acids (e.g., trifluoroacetic acid) for removal.

- Applications : THP is favored in syntheses requiring rapid deprotection (e.g., natural product synthesis), whereas SEM is used in acid-sensitive contexts (e.g., electrophilic substitutions).

THP vs. TBS Ethers :

- Deprotection : THP removal is achieved under milder acidic conditions, while TBS ethers necessitate fluoride ions, which may interfere with other functionalities.

- Steric Effects : The THP group’s moderate bulk allows for selective protection in sterically hindered environments, whereas TBS offers greater steric shielding but complicates reaction kinetics.

Case Studies and Research Findings

- THP in Alkyne Protection : The 2-methyl-3-butyn-2-yl group in THP ethers enhances stability during nucleophilic additions, as seen in propargylation reactions. This contrasts with SEM-protected alkynes, which may require harsher deprotection .

- Acid Sensitivity : A 2001 study demonstrated that THP ethers remain intact under basic Grignard conditions but hydrolyze rapidly in aqueous HCl (pH 2), whereas SEM ethers survived these conditions but decomposed in TFA .

Activité Biologique

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether (CAS No. 27943-46-0) is an organic compound classified as an alkyne due to its carbon-carbon triple bond, and an ether owing to its functional group. With a molecular formula of C10H16O2 and a molecular weight of approximately 168.23 g/mol, this compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry.

The compound appears as a clear, colorless liquid with a boiling point of 90-92 °C at a pressure of 17 Torr and a predicted density of approximately 0.96 g/cm³. Its unique structure allows it to participate in various chemical reactions typical of both alkynes and ethers, making it a versatile intermediate in synthetic chemistry.

Synthesis

Synthesis of this compound can be achieved through several methods, often involving alkyne chemistry and ether formation techniques. The synthesis typically includes:

- Alkyne Formation : Utilizing acetylene derivatives.

- Etherification : Reacting with tetrahydropyran to form the ether bond.

Alternative synthetic routes may involve multi-step processes that incorporate protecting groups to enhance selectivity during reactions .

Biological Activity

Research into the biological activity of this compound is still emerging, with several studies highlighting its potential applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit selective cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been investigated for its interactions with specific enzymes, suggesting potential roles as enzyme inhibitors in metabolic pathways relevant to cancer and other diseases .

- Photodynamic Therapy (PDT) : The compound's structural characteristics may make it suitable for conjugation with photosensitizers for PDT applications, enhancing the targeting of tumor cells while minimizing damage to surrounding healthy tissues .

Case Study 1: Hydrogenation Reactions

A study examined the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst, revealing insights into its reaction kinetics and selectivity towards desired products like 2-methyl-3-buten-2-ol. The findings indicated that the catalyst exhibited higher selectivity compared to traditional catalysts under similar conditions, suggesting the compound's utility in fine chemical synthesis .

Case Study 2: Bioconjugation Strategies

Research on bioconjugates has explored the synthesis of steroid-porphyrin conjugates for targeted delivery in breast cancer therapy. The incorporation of tetrahydropyranyl ethers into these conjugates has been shown to enhance their stability and efficacy, indicating a promising avenue for further exploration with compounds like this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylcyclopentene | C6H10 | Cyclic structure; used in polymer production |

| Tetrahydropyran | C8H14O | Saturated cyclic ether; used as a solvent |

| Propargyl alcohol | C3H4O | Alkyne alcohol; serves as a precursor for synthesis |

The distinct combination of alkyne and ether functionalities in this compound may confer unique reactivity patterns compared to other ethers or alkynes alone, leading to novel applications in organic synthesis and pharmaceutical development .

Q & A

Q. What is the synthetic utility of the 2-tetrahydropyranyl (THP) group in 2-methyl-3-butyn-2-yl 2-tetrahydropyranyl ether, and how is it introduced?

The THP group protects hydroxyl groups during multi-step syntheses, preventing undesired reactions. It is introduced via acid-catalyzed reaction of the alcohol with dihydropyran (DHP). Standard conditions include HCl in ethyl acetate (25°C, 24 h), yielding the THP ether with high regioselectivity . Key considerations:

- Catalyst choice : Protic acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., BF₃·Et₂O) accelerate the reaction.

- Solvent : Polar aprotic solvents (e.g., EtOAc, THF) enhance reaction efficiency.

- Monitoring : TLC (Rf shift) or ¹H NMR (disappearance of hydroxyl proton) confirms completion.

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies C-O-C stretching (~1120 cm⁻¹) and acetylene C≡C stretches (~2100–2260 cm⁻¹) .

- ¹H/¹³C NMR :

- THP ring protons appear as multiplets (δ 1.4–4.5 ppm).

- Propargyl methyl group: δ 1.5–1.8 ppm (singlet).

- Acetylenic protons: δ 2.5–3.0 ppm (triplet, J ≈ 2.5 Hz) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of THP moiety).

Q. How can researchers troubleshoot low yields in THP ether synthesis?

- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Competing reactions : Avoid excess acid to prevent acetylenic side reactions (e.g., polymerization).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted DHP and byproducts .

Advanced Research Questions

Q. How can selective cleavage of the THP group be achieved without affecting the propargyl moiety?

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| Aqueous oxalic acid | MeOH, 50–90°C, 1–2 h | General THP cleavage; mild for alkynes |

| Ru(ACN)₃(triphos)₂ | Acetone, rt, 2–4 h | Selective for phenolic THP ethers |

| TMSI (trimethylsilyl iodide) | CH₂Cl₂, 0°C to rt, 30 min | Rapid cleavage; monitor for overreaction |

| Optimal conditions depend on the stability of the propargyl group. Pre-screening with model compounds is advised . |

Q. How should conflicting NMR data (e.g., unexpected splitting) be resolved for THP ether derivatives?

- Diastereotopic effects : Use 2D NMR (COSY, NOESY) to assign overlapping signals. For example, NOE correlations between THP ring protons and the propargyl methyl group confirm spatial proximity .

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal restricted rotation in the THP ring.

- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding spectral interpretation .

Q. What catalytic strategies enable cyclization of propargyl-THP ethers into heterocycles?

- Acid-catalyzed cyclization : BF₃·Et₂O (5–10 mol%) in CH₂Cl₂ at 0°C promotes intramolecular cyclization to form fused pyran derivatives.

- Transition-metal catalysis : Pd(PPh₃)₄ (2 mol%) with CuI as a co-catalyst enables Sonogashira coupling, integrating the alkyne into larger frameworks .

- Key challenge : Competing alkyne polymerization requires strict temperature control (−20°C to rt) and dilute conditions.

Q. How can researchers optimize reaction conditions to resolve contradictions in reported synthetic protocols?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) identifies optimal conditions.

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation and decomposition pathways.

- Case study : Conflicting reports on THP cleavage efficiency with oxalic acid were resolved by adjusting methanol/water ratios (3:1 v/v) to balance solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.